molecular formula C20H20N4O3 B2432197 (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-nitrophenyl)prop-2-enamide CAS No. 444591-05-3

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-nitrophenyl)prop-2-enamide

Cat. No. B2432197
CAS RN: 444591-05-3
M. Wt: 364.405
InChI Key: ORACLIXIGQLDCP-UHFFFAOYSA-N
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Description

“(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-nitrophenyl)prop-2-enamide” is an organic compound. It contains a cyano group (-CN), a diethylamino group (-N(C2H5)2), a nitro group (-NO2), and an amide group (CONH2). The presence of these functional groups suggests that the compound could exhibit interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the diethylamino group could be introduced via a nucleophilic substitution reaction, while the nitro group could be added through an electrophilic aromatic substitution . The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the prop-2-enamide part of the molecule suggests some degree of planarity. The electron-donating diethylamino group and the electron-withdrawing nitro group could have interesting effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the phenyl ring more susceptible to electrophilic attack. Conversely, the electron-donating diethylamino group could make the molecule more nucleophilic .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of polar groups like the nitro, cyano, and amide groups could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of DABCYL is based on its ability to quench fluorescence. When DABCYL is in close proximity to a fluorescent molecule, it can transfer energy to the fluorescent molecule, which results in the fluorescence being quenched. This mechanism has been used to study molecular interactions and protein-protein interactions.
Biochemical and Physiological Effects:
DABCYL has no known biochemical or physiological effects. It is a synthetic molecule that has been designed for use in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using DABCYL in lab experiments include its ability to quench fluorescence, its stability, and its ease of synthesis. DABCYL is a stable molecule that can be synthesized in a laboratory setting, which makes it an ideal tool for scientific research. The limitations of using DABCYL include its limited solubility in water and its potential toxicity.

Future Directions

There are many future directions for the use of DABCYL in scientific research. One area of research is the development of biosensors for the detection of various biomolecules. DABCYL has been used in the development of biosensors for the detection of DNA, RNA, and proteins, and there is potential for the development of biosensors for the detection of other biomolecules. Another area of research is the study of molecular interactions and protein-protein interactions. DABCYL has been used to study these interactions, and there is potential for the development of new techniques and methods for studying these interactions. Finally, there is potential for the use of DABCYL in drug discovery and development. DABCYL has been used in the development of drugs for the treatment of various diseases, and there is potential for the development of new drugs based on DABCYL.

Synthesis Methods

The synthesis of DABCYL involves the reaction of 4-nitroaniline with diethylamine and acetic anhydride to form 4-(diethylamino)phenyl)-4-nitrophenylamine. This compound is then reacted with acrylonitrile to form (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-nitrophenyl)prop-2-enamide. The synthesis of DABCYL is a straightforward process and can be carried out in a laboratory setting.

Scientific Research Applications

DABCYL is widely used in scientific research due to its unique properties. It is a quencher in (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-nitrophenyl)prop-2-enamide experiments, which are used to study molecular interactions and protein-protein interactions. DABCYL has been used to study the interactions between proteins, DNA, and RNA, and has been used in the development of biosensors for the detection of various biomolecules.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-3-23(4-2)18-9-5-15(6-10-18)13-16(14-21)20(25)22-17-7-11-19(12-8-17)24(26)27/h5-13H,3-4H2,1-2H3,(H,22,25)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORACLIXIGQLDCP-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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